6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-fluoro-6-methylpyrimidine with piperazine under controlled conditions to form an intermediate. This intermediate is then subjected to further reactions, including acylation and cyclization, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one
- 6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1,3-benzothiazole
Uniqueness
6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one is unique due to its specific structural features, such as the combination of a pyridazinone core with a fluorinated pyrimidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN6O2/c1-10-13(16)14(18-9-17-10)21-5-7-22(8-6-21)15(24)11-3-4-12(23)20(2)19-11/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLQKMFWSHGCOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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